molecular formula C18H27NO3 B4812719 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Cat. No.: B4812719
M. Wt: 305.4 g/mol
InChI Key: UAGUFRPRAGTPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is an organic compound with a complex structure that includes an ethylphenoxy group, a methyl group, and a tetrahydrofuran ring

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves multiple steps. One common method involves the reaction of 4-ethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the amide bond through the reaction of the resulting intermediate with a suitable amine, such as 1-(tetrahydrofuran-2-yl)ethylamine. The reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the ethylphenoxy group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide include:

These comparisons highlight the unique structural features of this compound, particularly its tetrahydrofuran ring and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylphenoxy)-2-methyl-N-[1-(oxolan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-14-8-10-15(11-9-14)22-18(3,4)17(20)19-13(2)16-7-6-12-21-16/h8-11,13,16H,5-7,12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUFRPRAGTPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Reactant of Route 4
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-ethylphenoxy)-2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.